Clofilium

概要

説明

クロフィリウムは、抗不整脈作用で知られる第四級アンモニウム化合物です。 主にクラスIII抗不整脈薬として使用され、伝導速度に影響を与えることなく心筋組織のアクションポテンシャル持続時間を延長させることで作用します 。これにより、再入性不整脈(心臓のリズム異常の一種)の治療に効果的です。

準備方法

クロフィリウムは、さまざまな化学経路によって合成できます。一般的な方法の1つは、4-クロロベンジルクロリドとジエチルアミンを反応させて4-クロロベンジルジエチルアミンを生成することです。 この中間体をヘプチルブロミドと反応させると、クロフィリウムが生成されます 。反応条件には、通常、ジクロロメタンなどの溶媒と炭酸カリウムなどの触媒の使用が含まれます。工業生産方法では、同様の合成経路が使用される場合がありますが、規模が大きく、収率と純度が最適化されています。

化学反応の分析

クロフィリウムは、以下を含むいくつかのタイプの化学反応を受けます。

酸化: クロフィリウムは特定の条件下で酸化され、さまざまな酸化生成物を生成することができます。

還元: 還元反応により、クロフィリウムを対応するアミン誘導体に変換できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤などがあります。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

クロフィリウムは、幅広い科学研究への応用があります。

化学: 第四級アンモニウム化合物とその反応性の研究において、モデル化合物として使用されています。

生物学: クロフィリウムは、細胞内のカリウムチャネル、特にhERG1カリウムチャネルの機能を研究するために使用されています.

科学的研究の応用

Clofilium has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of quaternary ammonium compounds and their reactivity.

作用機序

クロフィリウムは、心臓のhERG1カリウムチャネルを遮断することで作用します。 この遮断は、アクションポテンシャル持続時間を延長し、心筋細胞の不応期を増加させ、再入性不整脈を予防します 。クロフィリウムの分子標的はhERG1カリウムチャネルであり、その作用はチャネルに結合して機能を阻害することを含みます。

類似化合物との比較

クロフィリウムは、アミオダロンやソタロールなどの他のクラスIII抗不整脈薬に似ています。 hERG1カリウムチャネルに対する高い選択性と効力でユニークです 。その他の類似の化合物には、以下が含まれます。

アミオダロン: 幅広い活性を持ち、広く使用されているクラスIII抗不整脈薬ですが、重大な副作用が伴います。

ソタロール: ベータ遮断作用も持つ別のクラスIII抗不整脈薬です。

ブレチリウム: 心室性不整脈の緊急治療に使用されるクラスIII抗不整脈薬.

クロフィリウムのユニークな点は、hERG1カリウムチャネルに特異的に作用することです。これにより、研究および臨床設定の両方で貴重なツールとなっています。

生物活性

Clofilium is a potassium channel blocker that has garnered attention for its diverse biological activities, particularly in the context of its antiarrhythmic properties and potential therapeutic applications in cancer treatment. This article provides an in-depth analysis of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound primarily acts by blocking various potassium channels, including the delayed rectifier potassium channels (IKr), Slick, and Slack channels. Its mechanism of action varies depending on the specific channel and the cellular environment:

- Potassium Channel Blockade : this compound inhibits the activity of Slick and Slack potassium channels, with a stronger effect observed on Slack channels. Studies indicate that this compound reduces channel activity and alters activation kinetics, leading to slower channel activation and prolonged effects on cardiac action potentials .

- Apoptosis Induction : In a study involving human promyelocytic leukemia (HL-60) cells, this compound was shown to induce apoptosis through caspase-3 activation. This effect was time and concentration-dependent, highlighting its potential as a chemotherapeutic agent .

Case Studies and Research Findings

-

Antiarrhythmic Effects :

- Ventricular Fibrillation Prevention : this compound demonstrated a concentration-dependent ability to prevent ventricular fibrillation (VF) in isolated rabbit hearts. In controlled experiments, only 1 out of 9 hearts treated with this compound developed VF compared to 7 out of 9 control hearts (P = 0.007). This suggests that this compound can enhance ventricular refractoriness and potentially reduce defibrillation energy requirements .

-

Cancer Treatment :

- Leukemia Cell Studies : The induction of apoptosis in HL-60 cells was characterized by increased caspase-3 activity (approximately 10-fold) following treatment with this compound. Flow cytometry analysis confirmed a gradual increase in apoptotic cells over time . These findings underscore this compound's potential role in cancer therapy.

-

Mitochondrial Rescue :

- A recent study explored this compound tosylate's ability to rescue mitochondrial DNA (mtDNA) levels and respiratory activity in zebrafish models with POLG-related disorders. The drug effectively restored cardio-skeletal parameters and mitochondrial mass, indicating a promising avenue for treating mitochondrial dysfunctions .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activity:

特性

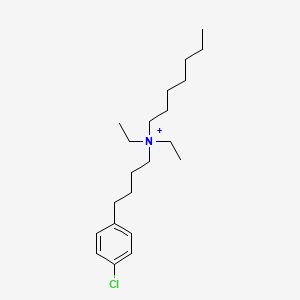

IUPAC Name |

4-(4-chlorophenyl)butyl-diethyl-heptylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37ClN/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20/h14-17H,4-13,18-19H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSYTTKBGAZSCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37ClN+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68379-03-3 (phosphate[1:1]), 92953-10-1 (tosylate salt/solvate) | |

| Record name | Clofilium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068379022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048568 | |

| Record name | Clofilium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68379-02-2 | |

| Record name | Clofilium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68379-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofilium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068379022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofilium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOFILIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847G178BMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。